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Compound of Interest |

Compound Name: 5-chloro-3-methyl-1H-pyrazole
CAS No.: 15953-45-4
Cat. No.: B097951
- 7

CAS Number: 30512-16-4 Synonyms: 3-Chloro-5-methylpyrazole; 5-Chloro-3-methylpyrazole
Molecular Formula: C

H
CIN

Molecular Weight: 116.55 g/mol

Abstract

This technical guide provides a comprehensive analysis of 5-chloro-3-methyl-1H-pyrazole, a
versatile heterocyclic scaffold pivotal in medicinal chemistry and agrochemical synthesis. We
explore its synthesis via phosphoryl chloride mediated chlorination, analyze the
thermodynamics of its annular tautomerism, and detail the regiochemical challenges inherent in
its functionalization. Emphasis is placed on practical, scalable protocols for N-alkylation and
Palladium-catalyzed cross-coupling, supported by mechanistic insights and safety
considerations.

Chemical Identity and Tautomeric Equilibrium
The Tautomerism Conundrum

In its unsubstituted form, the pyrazole ring exists in a dynamic equilibrium between two annular
tautomers. For the subject compound, the hydrogen atom oscillates between
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and

. Consequently, 5-chloro-3-methyl-1H-pyrazole and 3-chloro-5-methyl-1H-pyrazole are
chemically equivalent in solution.

o Tautomer A: Hydrogen on Nitrogen adjacent to the Methyl group.
» Tautomer B: Hydrogen on Nitrogen adjacent to the Chloro group.

While the CAS registry assigns 30512-16-4 generally, the specific nomenclature often depends
on the subsequent substitution pattern. In solution (NMR), signals are averaged unless the
temperature is lowered significantly.

Physical Properties

o Appearance: White to off-white crystalline solid or powder.
e Melting Point: 114-117 °C.
e Solubility: Soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water.

o Acidity (pKa): Approximately 10.5 (NH acidity), making it a weak acid capable of
deprotonation by bases like

or NaH.

Synthesis: The Chlorination Protocol

The industrial and laboratory standard for synthesizing 5-chloro-3-methyl-1H-pyrazole
involves the chlorodehydroxylation of 3-methyl-2-pyrazolin-5-one (3-methyl-5-pyrazolone).

Reaction Mechanism

The reaction utilizes Phosphoryl chloride (

) as both the solvent and the chlorinating agent. The mechanism proceeds via the formation of
a dichlorophosphate intermediate, converting the amide-like carbonyl (lactam form) into an
imidoyl chloride.

Experimental Protocol
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e Scale: 100 mmol.

» Reagents: 3-Methyl-5-pyrazolone (9.8 g),

(excess, ~30 mL).

o Conditions: Sealed tube or reflux (160-180 °C) under

Step-by-Step Methodology:

e Setup: Charge a dried, heavy-walled pressure vessel or round-bottom flask with 3-methyl-5-
pyrazolone.

» Addition: Carefully add

. Caution: Exothermic.

o Reaction: Heat the mixture to 160 °C for 6—8 hours. The suspension will dissolve as the
reaction proceeds.

e Quenching (Critical Safety Step):

o Cool the mixture to room temperature.

o Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Hydrolysis
of excess

releases HCI gas and significant heat.
« |solation: Neutralize the aqueous phase to pH 7-8 using saturated

or
. The product will precipitate.

« Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if
necessary.
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Synthesis Workflow Visualization
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Figure 1: Synthetic pathway for the chlorodehydroxylation of 3-methyl-5-pyrazolone.

Reactivity and Functionalization

The utility of 5-chloro-3-methyl-1H-pyrazole lies in its two primary reactive vectors: the
nucleophilic Nitrogen atoms and the electrophilic Carbon-Chlorine bond.

N-Alkylation and Regioselectivity
Alkylation of the pyrazole ring is often non-selective, yielding a mixture of isomers.

e Isomer 1 (1,3-dimethyl-5-chloropyrazole): Alkylation at the nitrogen adjacent to the methyl
group.

e Isomer 2 (1,5-dimethyl-3-chloropyrazole): Alkylation at the nitrogen adjacent to the chlorine.

Expert Insight: Regioselectivity is governed by steric hindrance and electronic repulsion.
Generally, alkylation occurs preferentially at the less hindered nitrogen (distal to the bulkier
substituent). However, the Chlorine atom and Methyl group have similar steric radii, leading to
difficult-to-separate mixtures (often ~60:40 ratios).

» Protocol Tip: Use Cesium Carbonate (

) in DMF to potentially enhance selectivity via the "Cesium Effect,” though chromatographic
separation is almost always required.

Palladium-Catalyzed Cross-Coupling
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The C5-Chloro position is a prime candidate for Suzuki-Miyaura coupling to introduce aryl or
heteroaryl systems.

Standard Protocol (Suzuki Coupling):
» Reagents: 5-chloro-3-methyl-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq),

(2.0 eq).

o Catalyst:

or XPhos Pd G2 (3-5 mol%).

e Solvent: 1,4-Dioxane/Water (4:1).
e Conditions: 90-100 °C, 12 hours, Inert atmosphere.

Note: Chloropyrazoles are less reactive than their bromo- or iodo- counterparts. Electron-rich
phosphine ligands (like XPhos or SPhos) are recommended to facilitate the oxidative addition
step.

Reactivity Logic Diagram

5-Chloro-3-methyl-1H-pyrazole
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Figure 2: Divergent reactivity pathways: N-alkylation vs. C-CI cross-coupling.

Applications in Drug Discovery

The 5-chloro-3-methylpyrazole moiety serves as a bioisostere and a scaffold builder in several
therapeutic areas:

Therapeutic Area Application Mechanism of Action

The pyrazole N-H acts as a
hydrogen bond donor/acceptor
in the ATP-binding pocket of

Oncology Kinase Inhibitors kinases (e.g., p38 MAPK,
BRAF). The 3-methyl group
provides hydrophobic
interaction.

Used as a core fragment for
SDHI (Succinate

Agrochemicals Fungicides o
Dehydrogenase Inhibitor)
fungicides.

) o Structural analog to Celecoxib-

Inflammation COX-2 Inhibitors

typ

o To cite this document: BenchChem. [Technical Monograph: 5-Chloro-3-methyl-1H-pyrazole].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097951#5-chloro-3-methyl-1h-pyrazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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